2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
CAY10753 is a chemical compound known for its inhibitory effects on tankyrase 2, an enzyme involved in various cellular processes. It is highly selective for tankyrase 2 over tankyrase 1 and other poly(ADP-ribose) polymerases, making it a valuable tool in scientific research, particularly in cancer studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10753 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the quinazolinone core: This involves the reaction of appropriate aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of the piperazine moiety: This is achieved through nucleophilic substitution reactions.
Final assembly: The quinazolinone and piperazine intermediates are coupled under basic conditions to form the final product
Industrial Production Methods
Industrial production of CAY10753 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Carefully controlled to maximize yield.
Purification methods: Techniques such as recrystallization and chromatography are employed to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions
CAY10753 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituents, but common reagents include halides and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
CAY10753 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and protein interactions.
Biology: Helps in understanding cellular processes involving tankyrase 2.
Medicine: Investigated for its potential in cancer therapy, particularly in inhibiting the proliferation of colorectal cancer cells.
Industry: Utilized in the development of new therapeutic agents and chemical probes
Mechanism of Action
CAY10753 exerts its effects by inhibiting tankyrase 2, an enzyme involved in the regulation of various cellular processes. The inhibition occurs through binding to the active site of the enzyme, preventing its interaction with target proteins. This leads to the disruption of cellular pathways that rely on tankyrase 2 activity, such as the Wnt signaling pathway, which is crucial in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
XAV939: Another tankyrase inhibitor with similar selectivity but different chemical structure.
G007-LK: Known for its potent inhibitory effects on tankyrase 1 and tankyrase 2.
IWR-1: Inhibits tankyrase activity and is used in similar research applications
Uniqueness of CAY10753
CAY10753 stands out due to its high selectivity for tankyrase 2 over other related enzymes. This selectivity makes it a valuable tool for studying specific cellular processes without off-target effects. Additionally, its effectiveness in inhibiting the proliferation of colorectal cancer cells highlights its potential therapeutic applications .
Properties
Molecular Formula |
C24H26N6O2S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-[2-[4-[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]ethyl]piperazin-1-yl]ethylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C24H26N6O2S2/c31-21-17-5-1-3-7-19(17)25-23(27-21)33-15-13-29-9-11-30(12-10-29)14-16-34-24-26-20-8-4-2-6-18(20)22(32)28-24/h1-8H,9-16H2,(H,25,27,31)(H,26,28,32) |
InChI Key |
RHCZTJJJLXGIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCSC2=NC3=CC=CC=C3C(=O)N2)CCSC4=NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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